E7090

Beschreibung

E-7090 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 4 investigational indications.

Eigenschaften

IUPAC Name |

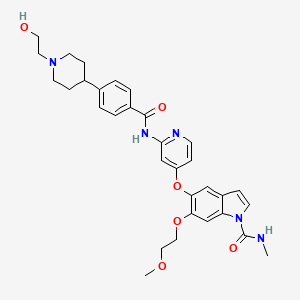

5-[2-[[4-[1-(2-hydroxyethyl)piperidin-4-yl]benzoyl]amino]pyridin-4-yl]oxy-6-(2-methoxyethoxy)-N-methylindole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H37N5O6/c1-33-32(40)37-14-10-25-19-29(28(21-27(25)37)42-18-17-41-2)43-26-7-11-34-30(20-26)35-31(39)24-5-3-22(4-6-24)23-8-12-36(13-9-23)15-16-38/h3-7,10-11,14,19-21,23,38H,8-9,12-13,15-18H2,1-2H3,(H,33,40)(H,34,35,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBHOLSBDZMIPPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)N1C=CC2=CC(=C(C=C21)OCCOC)OC3=CC(=NC=C3)NC(=O)C4=CC=C(C=C4)C5CCN(CC5)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H37N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

587.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1622204-21-0 | |

| Record name | E-7090 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1622204210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TASURGRATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TN7CUD1NGA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

E7090 (Tasurgratinib): A Deep Dive into its Mechanism of Action as a Selective FGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

E7090, also known as tasurgratinib, is a potent and selective, orally available small-molecule inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, specifically targeting FGFR1, FGFR2, and FGFR3.[1][2] Aberrant FGFR signaling, driven by gene amplification, mutations, or fusions, is a key oncogenic driver in a variety of solid tumors.[1][3] this compound exerts its anti-tumor activity by binding to the ATP-binding pocket of the FGFR kinase domain, leading to the inhibition of its phosphorylation and the subsequent blockade of downstream signaling pathways crucial for cancer cell proliferation, survival, and migration.[3][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Selective FGFR Inhibition

This compound is a tyrosine kinase inhibitor that demonstrates high selectivity for FGFR1, FGFR2, and FGFR3.[3] Genetic alterations in these receptors can lead to their constitutive activation, promoting uncontrolled cell growth and tumor progression.[5] this compound selectively interferes with the binding of FGF to FGFR, thereby inhibiting FGFR-mediated signaling.[6] This leads to the inhibition of cell proliferation and induction of cell death in cancer cells that have an overactive FGFR signaling pathway.[6]

Kinase Binding and Selectivity

Kinetic analyses reveal that this compound exhibits a rapid association with and slow dissociation from the FGFR1 kinase domain.[1][2] This binding characteristic, with a relatively long residence time, is more akin to Type V inhibitors like lenvatinib.[1] In a kinase profiling assay encompassing 93 kinases, this compound demonstrated a narrow inhibition spectrum, primarily targeting FGFR1, 2, and 3, highlighting its selectivity.[3]

Downstream Signaling Pathway Inhibition

Upon ligand binding, FGFRs dimerize and autophosphorylate, creating docking sites for various signaling proteins. This activation triggers downstream cascades, most notably the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways, which are central to cell proliferation and survival.[3][4] this compound effectively inhibits the phosphorylation of FGFR at key tyrosine residues (Y653/654), thereby preventing the activation of these downstream pathways.[4][7] Preclinical studies have demonstrated that this compound reduces the activation of the MAPK and STAT3 pathways in cancer cells harboring FGFR2 fusions.[5]

Signaling Pathway of this compound Action

Caption: this compound inhibits FGFR autophosphorylation, blocking downstream MAPK and PI3K/Akt signaling.

Preclinical Antitumor Activity

The antitumor effects of this compound have been extensively evaluated in both in vitro and in vivo preclinical models, demonstrating potent and selective activity against cancers with FGFR genetic alterations.

In Vitro Studies

This compound has shown potent inhibitory activity against FGFR1, 2, and 3 kinases with IC50 values of approximately 1 nmol/L.[3] In cell-based assays, this compound effectively inhibited the proliferation of human cancer cell lines harboring various FGFR abnormalities, including amplifications, mutations, and fusions.[3][4] For instance, in the SNU-16 human gastric cancer cell line, which has high FGFR2 amplification, this compound inhibited FGFR phosphorylation with an IC50 of 1.2 nmol/L and cell proliferation with an IC50 of 5.7 nmol/L.[4] Furthermore, this compound demonstrated inhibitory activity on the soft agar colony formation of NIH3T3 cells expressing various FGFR2 fusion genes found in intrahepatic cholangiocarcinoma, with IC50 values ranging from 0.9 to 17.3 nmol/L.[5]

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Cell Line / Target | Genetic Alteration | IC50 (nmol/L) |

| Kinase Inhibition | FGFR1, FGFR2, FGFR3 | - | ~1 |

| FGFR Phosphorylation | SNU-16 | FGFR2 Amplification | 1.2 |

| Cell Proliferation | SNU-16 | FGFR2 Amplification | 5.7 |

| Cell Proliferation | 12 Cancer Cell Lines | FGFR abnormalities | < 100 |

| Soft Agar Colony Formation | NIH3T3-FGFR2 Fusions | FGFR2 Fusions | 0.9 - 17.3 |

In Vivo Studies

In mouse xenograft models using human cancer cell lines with dysregulated FGFR, orally administered this compound demonstrated significant, dose-dependent tumor growth inhibition.[1][4] In a SNU-16 xenograft model, daily oral administration of this compound at doses of 6.25 to 50 mg/kg significantly inhibited tumor growth without causing severe weight loss.[4] Pharmacodynamic analyses in these models confirmed that this compound inhibited the phosphorylation of FGFR in tumors in a dose-dependent manner.[3][7] Moreover, in a patient-derived xenograft (PDX) model of human cholangiocarcinoma with an FGFR2-BICC1 fusion, this compound showed dose-dependent antitumor activity, achieving over 50% tumor regression at a 50 mg/kg dose.[5] this compound administration also significantly prolonged the survival of mice in a lung metastasis model.[1][2]

Table 2: In Vivo Antitumor Activity of this compound in Xenograft Models

| Model | Cancer Type | Genetic Alteration | Dose (mg/kg, oral, daily) | Outcome |

| SNU-16 Xenograft | Gastric Cancer | FGFR2 Amplification | 6.25 - 50 | Significant tumor growth inhibition |

| Cholangiocarcinoma PDX | Cholangiocarcinoma | FGFR2-BICC1 Fusion | 50 | >50% tumor regression |

Clinical Evaluation

A first-in-human, Phase I clinical trial of this compound was conducted in Japan in patients with advanced solid tumors.[8][9] The study evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound.[8]

Safety and Pharmacokinetics

In the Phase I study, this compound demonstrated a manageable safety profile.[8][9] Dose-dependent increases in maximum concentration and area under the curve were observed.[8] The maximum tolerated dose was not reached up to 140 mg once daily, and this was the recommended dose for the follow-up expansion part of the study for patients with tumors harboring FGFR alterations.[8][9]

Pharmacodynamics and Preliminary Efficacy

Dose-dependent increases in pharmacodynamic markers of FGFR inhibition, including serum phosphate and fibroblast growth factor 23 (FGF23), were observed, with levels plateauing at doses of 100-140 mg, indicating sufficient target engagement.[8][9] Preliminary signs of clinical efficacy were observed, particularly in patients with FGFR2-amplified gastric cancer.[8]

Experimental Protocols

The following are summaries of key experimental methodologies used in the preclinical evaluation of this compound, based on published literature.[4]

Cell-Free Kinase Inhibition Assay

The inhibitory activity of this compound against FGFR kinases was determined using a standard enzymatic assay. The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the kinase. The reaction typically contains the purified kinase, a substrate (e.g., a synthetic peptide), ATP, and the test compound at various concentrations. The extent of phosphorylation is then quantified, often using methods like ELISA or radiometric assays, to determine the IC50 value.

Experimental Workflow for Kinase Inhibition Assay

Caption: Workflow for determining the in vitro kinase inhibitory activity of this compound.

Cell Proliferation Assay

The antiproliferative activity of this compound was assessed using cancer cell lines. Cells were seeded in multi-well plates and treated with increasing concentrations of this compound for a specified period (e.g., 72 hours). Cell viability was then measured using a colorimetric assay, such as the Cell Counting Kit-8, which quantifies the number of viable cells. The IC50 value, representing the concentration of this compound that inhibits cell growth by 50%, was then calculated.

In Vitro Signal Inhibition Analysis (Western Blotting)

To confirm the inhibition of FGFR signaling, cancer cells were treated with various concentrations of this compound. Following treatment, cell lysates were prepared and subjected to Western blotting. Specific antibodies were used to detect the phosphorylated forms of FGFR and downstream signaling proteins (e.g., p-ERK, p-Akt), as well as the total protein levels as loading controls. The intensity of the protein bands was quantified to determine the IC50 for the inhibition of phosphorylation.

Mouse Subcutaneous Xenograft Model

The in vivo antitumor efficacy of this compound was evaluated using xenograft models. Human cancer cells (e.g., SNU-16) were subcutaneously implanted into immunodeficient mice. Once tumors reached a palpable size, mice were randomized into groups and treated orally with either vehicle or this compound at various doses, typically once daily. Tumor volume and body weight were measured regularly throughout the study. At the end of the treatment period, tumors could be excised for pharmacodynamic analysis (e.g., Western blotting for p-FGFR).

Conclusion

This compound (tasurgratinib) is a selective and potent inhibitor of FGFR1, 2, and 3, with a well-defined mechanism of action. By inhibiting FGFR phosphorylation and downstream signaling, it effectively suppresses the growth of cancer cells harboring FGFR genetic alterations. Preclinical studies have demonstrated its robust antitumor activity in both in vitro and in vivo models. Early clinical data suggest a manageable safety profile and promising efficacy in patients with FGFR-driven malignancies. Ongoing and future clinical trials will further delineate the therapeutic potential of this compound as a targeted therapy for this patient population.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound, a Novel Selective Inhibitor of Fibroblast Growth Factor Receptors, Displays Potent Antitumor Activity and Prolongs Survival in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Facebook [cancer.gov]

- 7. researchgate.net [researchgate.net]

- 8. First‐in‐human phase I study of this compound, a novel selective fibroblast growth factor receptor inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. First-in-human phase I study of this compound, a novel selective fibroblast growth factor receptor inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Tasurgratinib: A Technical Overview of FGFR Inhibitor Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tasurgratinib (formerly known as E7090) is an orally bioavailable, potent, and selective small-molecule inhibitor of fibroblast growth factor receptors (FGFRs) 1, 2, and 3.[1][2] Dysregulation of the FGFR signaling pathway, through mechanisms such as gene amplification, fusions, or activating mutations, is a known driver in various malignancies. Tasurgratinib's targeted inhibition of these receptors makes it a promising therapeutic agent in cancers with aberrant FGFR signaling. This technical guide provides an in-depth analysis of the selectivity profile of tasurgratinib, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes.

Tasurgratinib is distinguished by its unique Type V binding kinetics to FGFRs, characterized by a rapid association and slow dissociation from the target kinase.[1][3][4] This binding mode contributes to its high affinity and selectivity.[3][5]

Quantitative Selectivity Profile of Tasurgratinib

The selectivity of tasurgratinib has been rigorously evaluated through biochemical and cellular assays. The following tables summarize the inhibitory activity of tasurgratinib against FGFR isoforms and a broad panel of other kinases, providing a quantitative perspective on its selectivity.

Biochemical Inhibitory Activity Against FGFR Isoforms

| Target | IC50 (nmol/L) |

| FGFR1 | 1.6 |

| FGFR2 | 4.5[6] |

| FGFR3 | 3.5 |

Data sourced from a comprehensive kinase selectivity panel.

Off-Target Kinase Selectivity Panel

Tasurgratinib has been profiled against a panel of 93 human kinases to determine its off-target activity. The results demonstrate a high degree of selectivity for FGFR1, 2, and 3. The vast majority of off-target kinases are inhibited at significantly higher concentrations, underscoring the targeted nature of this inhibitor.

| Kinase | IC50 (nmol/L) |

| FGFR1 | 1.6 |

| FGFR2 | 4.5 |

| FGFR3 | 3.5 |

| ABL1 | >10,000 |

| AKT1 | >10,000 |

| ALK | >10,000 |

| BRAF | >10,000 |

| EGFR | >10,000 |

| ERBB2 | >10,000 |

| KDR (VEGFR2) | 130 |

| KIT | 480 |

| MEK1 | >10,000 |

| MET | >10,000 |

| PDGFRα | 700 |

| PDGFRβ | 430 |

| PI3Kα | >10,000 |

| RET | 310 |

| SRC | >10,000 |

This table presents a selection of key off-target kinases. For the full 93-kinase panel, please refer to the supplementary information of the cited source.[6]

Cellular Inhibitory Activity

In cellular assays, tasurgratinib has demonstrated potent inhibition of proliferation in cancer cell lines harboring FGFR genetic alterations.

| Cell Line | Cancer Type | FGFR Alteration | IC50 (nmol/L) |

| SNU-16 | Gastric Cancer | FGFR2 Amplification | 2 |

| NCI-H1581 | Lung Cancer | FGFR1 Amplification | 6 |

| RT112/84 | Bladder Cancer | FGFR3 Fusion | 15 |

| KMS-11 | Multiple Myeloma | FGFR3 Fusion | 20 |

Data represents a selection of sensitive cell lines.[6]

Experimental Protocols

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The inhibitory activity of tasurgratinib against FGFR isoforms was determined using the ADP-Glo™ Kinase Assay.

Materials:

-

Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 proteins.

-

ATP.

-

Poly(Glu, Tyr) 4:1 substrate.

-

Tasurgratinib.

-

ADP-Glo™ Kinase Assay Kit.

-

Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

Procedure:

-

A solution of the respective FGFR enzyme is prepared in the assay buffer.

-

Tasurgratinib is serially diluted to various concentrations.

-

The kinase reaction is initiated by adding a mixture of the substrate and ATP to the enzyme and inhibitor solutions.

-

The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).

-

The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

The Kinase Detection Reagent is added to convert ADP to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction.

-

Luminescence is measured using a plate reader.

-

IC50 values are calculated by fitting the data to a four-parameter logistic curve.

Cell Proliferation Assay

The anti-proliferative activity of tasurgratinib in cancer cell lines was assessed using a Cell Counting Kit-8.

Materials:

-

Human cancer cell lines with and without FGFR alterations.

-

Appropriate cell culture medium and supplements.

-

Tasurgratinib.

-

Cell Counting Kit-8 (CCK-8).

-

96-well plates.

Procedure:

-

Cells are seeded into 96-well plates and allowed to adhere overnight.

-

The following day, cells are treated with a serial dilution of tasurgratinib or vehicle control.

-

Plates are incubated for a specified period (e.g., 72 hours).

-

CCK-8 solution is added to each well, and the plates are incubated for an additional 1-4 hours.

-

The absorbance is measured at 450 nm using a microplate reader.

-

The percentage of cell growth inhibition is calculated relative to the vehicle control.

-

IC50 values are determined by plotting the percentage of inhibition against the drug concentration and fitting to a sigmoidal dose-response curve.

Visualizations

FGFR Signaling Pathway

Caption: Simplified FGFR signaling pathway.

Experimental Workflow for Kinase Inhibitor Selectivity Profiling

Caption: Workflow for determining kinase inhibitor selectivity.

Conclusion

Tasurgratinib is a highly selective inhibitor of FGFR1, FGFR2, and FGFR3, with demonstrably lower activity against a wide range of other kinases. This selectivity is a key attribute, suggesting a lower potential for off-target toxicities and a more focused therapeutic effect in patients with tumors driven by aberrant FGFR signaling. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for researchers and clinicians working on the development and application of targeted cancer therapies.

References

- 1. Tasurgratinib in patients with cholangiocarcinoma or gastric cancer: Expansion part of the first‐in‐human phase I study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. KEGG DRUG: Tasurgratinib [kegg.jp]

- 3. Antitumor Activity of Tasurgratinib as an Orally Available FGFR1-3 Inhibitor in Cholangiocarcinoma Models With FGFR2-fusion | Anticancer Research [ar.iiarjournals.org]

- 4. ar.iiarjournals.org [ar.iiarjournals.org]

- 5. eisai.com [eisai.com]

- 6. aacrjournals.org [aacrjournals.org]

E7090 (Tasurgratinib): A Comprehensive Target Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

E7090, also known as tasurgratinib, is a potent and selective, orally available small-molecule inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, specifically targeting FGFR1, FGFR2, and FGFR3.[1][2][3] Aberrant FGFR signaling, driven by genetic alterations such as gene fusions, mutations, and amplifications, is a key oncogenic driver in a variety of solid tumors.[1][4] this compound is designed to block this aberrant signaling, thereby inhibiting tumor cell proliferation, survival, and angiogenesis. This document provides a detailed technical overview of the preclinical and clinical data available for this compound, with a focus on its target profile, mechanism of action, and associated experimental methodologies.

Mechanism of Action

This compound exerts its antitumor activity by selectively inhibiting the tyrosine kinase activity of FGFR1, FGFR2, and FGFR3.[1][5] Unlike some other FGFR inhibitors, tasurgratinib has a novel chemical structure that lacks a dimethoxyphenyl moiety.[3] Kinetic analysis reveals that this compound exhibits a "Type V" binding mode to FGFR, characterized by rapid and potent binding and a high degree of selectivity.[3] This interaction effectively blocks the downstream signaling pathways mediated by FGFR, including the RAS-MAPK and PI3K-AKT pathways, which are critical for cell proliferation and survival. The inhibition of these pathways ultimately leads to decreased tumor growth and, in some preclinical models, prolonged survival.[1]

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase | IC50 (nmol/L) |

| FGFR1 | 1.8 |

| FGFR2 | 1.1 |

| FGFR3 | 3.9 |

| VEGFR2 | 300 |

Data extracted from preclinical studies. The IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity.

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | FGFR Alteration | IC50 (nmol/L) |

| SNU-16 | Gastric Cancer | FGFR2 Amplification | 5.7 |

| KATO-III | Gastric Cancer | FGFR2 Amplification | 8.2 |

| RT112/84 | Bladder Cancer | FGFR3 Fusion | 12 |

| AN3CA | Endometrial Cancer | FGFR2 Mutation | 25 |

Data represents a selection of cell lines from preclinical studies demonstrating sensitivity to this compound. IC50 values indicate the concentration of this compound required to inhibit 50% of cell proliferation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Caption: FGFR signaling pathway and the inhibitory action of this compound.

Caption: General experimental workflow for the evaluation of this compound.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of these findings.

Cell-Free Kinase Inhibition Assay

-

Objective: To determine the in vitro inhibitory activity of this compound against a panel of kinases.

-

Methodology:

-

Recombinant human kinase enzymes (FGFR1, FGFR2, FGFR3, VEGFR2, etc.) are used.

-

The assay is typically performed in a 96-well plate format.

-

This compound is serially diluted to a range of concentrations.

-

The kinase, a suitable substrate (e.g., a synthetic peptide), and ATP are incubated with the different concentrations of this compound.

-

The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

-

The amount of phosphorylated substrate is quantified using a suitable detection method, such as radioisotope incorporation ([γ-³²P]ATP) or a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).

-

The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cell Proliferation Assay

-

Objective: To assess the anti-proliferative effect of this compound on various cancer cell lines.

-

Methodology:

-

Cancer cell lines with and without known FGFR alterations are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of this compound or vehicle control (e.g., DMSO).

-

The plates are incubated for a period of 72 to 120 hours.

-

Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or CellTiter-Glo® Luminescent Cell Viability Assay.

-

The absorbance or luminescence is read using a plate reader.

-

The IC50 values are determined by plotting the percentage of cell growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

-

Mouse Xenograft Model

-

Objective: To evaluate the in vivo antitumor efficacy of this compound.

-

Methodology:

-

Human cancer cells (e.g., SNU-16) are implanted subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

The mice are then randomized into treatment and control groups.

-

This compound is administered orally once daily at various dose levels. The control group receives a vehicle.

-

Tumor volume and body weight are measured regularly (e.g., twice a week). Tumor volume is calculated using the formula: (length × width²) / 2.

-

At the end of the study, the tumors are excised, weighed, and may be used for further pharmacodynamic analysis (e.g., Western blotting for downstream signaling markers).

-

The antitumor efficacy is assessed by comparing the tumor growth in the treated groups to the control group.

-

Clinical Development

This compound has undergone Phase I and is currently in Phase II clinical trials for various solid tumors harboring FGFR alterations.[6][7] A first-in-human Phase I study in patients with advanced solid tumors established a manageable safety profile and determined the recommended Phase II dose to be 140 mg once daily.[3][8] The most common treatment-related adverse events observed in clinical trials include hyperphosphatemia, stomatitis, and hand-foot syndrome, which are known class effects of FGFR inhibitors.[9] Promising antitumor activity has been observed in patients with cholangiocarcinoma with FGFR2 fusions and other solid tumors with FGFR alterations.[9][10][11]

Conclusion

This compound (tasurgratinib) is a selective and potent inhibitor of FGFR1, 2, and 3 with a distinct "Type V" binding mechanism. Preclinical data have demonstrated its ability to inhibit FGFR signaling and suppress tumor growth in models with FGFR genetic alterations. Early clinical data suggest a manageable safety profile and promising efficacy in patients with FGFR-driven malignancies. The ongoing clinical development of this compound will further elucidate its therapeutic potential as a targeted therapy for a range of solid tumors.

References

- 1. What is Tasurgratinib used for? [synapse.patsnap.com]

- 2. Tasurgratinib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. EISAI SUBMITS MARKETING AUTHORIZATION APPLICATION IN JAPAN FOR ANTICANCER AGENT TASURGRATINIB FOR BILIARY TRACT CANCER WITH FGFR2 GENE FUSION | News Releaseï¼2023 | Eisai Co., Ltd. [eisai.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Antitumor Activity of Tasurgratinib as an Orally Available FGFR1-3 Inhibitor in Cholangiocarcinoma Models With FGFR2-fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antitumor Activity of Tasurgratinib as an Orally Available FGFR1-3 Inhibitor in Cholangiocarcinoma Models With FGFR2-fusion | Anticancer Research [ar.iiarjournals.org]

- 8. eisaimedicalinformation.com [eisaimedicalinformation.com]

- 9. ascopubs.org [ascopubs.org]

- 10. Tasurgratinib for Patients With FGFR2 Gene Fusion–Positive CCA: A Phase 2 Study | CCA News Online [ccanewsonline.com]

- 11. A phase II basket trial evaluating the efficacy of tasurgratinib (this compound) in patients with advanced solid tumors with fibroblast growth factor receptor (FGFR) gene alteration: FORTUNE study. - ASCO [asco.org]

E7090 (Tasurgratinib): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

E7090, also known as tasurgratinib, is a potent and selective, orally available small-molecule inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, and 3.[1][2] Developed by Eisai Co., Ltd., this compound has shown significant anti-tumor activity in preclinical models and has been investigated in clinical trials for the treatment of various solid tumors harboring FGFR genetic alterations.[3][4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, pharmacological properties, and key experimental data.

Mechanism of Action

This compound selectively targets the tyrosine kinase activity of FGFR1, FGFR2, and FGFR3, which are key drivers in various cellular processes, including proliferation, survival, and angiogenesis.[5] Genetic alterations in FGFRs, such as gene amplification, fusions, or mutations, can lead to aberrant signaling and oncogenesis.[3][4] this compound inhibits FGFR-mediated signaling pathways, leading to the suppression of tumor growth and induction of cell death in cancer cells with these genetic alterations.[6] Kinetic analysis of its interaction with FGFR1 suggests that this compound exhibits a binding mode with a relatively longer residence time compared to some other FGFR inhibitors, which may contribute to its potent and sustained inhibitory activity.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its in vitro potency, preclinical and clinical pharmacokinetics.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Cell Line | Assay Type | Reference |

| FGFR1 | 0.71 | - | Cell-free kinase assay | [2][7] |

| FGFR2 | 0.50 | - | Cell-free kinase assay | [2][7] |

| FGFR3 | 1.2 | - | Cell-free kinase assay | [2][7] |

| FGFR4 | 120 | - | Cell-free kinase assay | [2][7] |

| Mutant FGFR3 (K650E) | 3.1 | - | Cell-free kinase assay | [2] |

| Mutant FGFR3 (K650M) | 16 | - | Cell-free kinase assay | [2] |

| RET | <10 | - | Cell-free kinase assay | [2] |

| DDR2 | <10 | - | Cell-free kinase assay | [2] |

| FLT1 | <10 | - | Cell-free kinase assay | [2] |

| FGFR Phosphorylation | 1.2 | SNU-16 | Western Blot | [2][7] |

| Cell Proliferation | 5.7 | SNU-16 | Cell Proliferation Assay | [1][2] |

Table 2: Preclinical Pharmacokinetics of this compound in SNU-16 Xenograft Model

| Dose (mg/kg, oral) | Cmax (ng/mL) | AUC (ng·h/mL) | Tmax (h) | Reference |

| 6.25 | ~100 | ~800 | ~2 | [5] |

| 12.5 | ~200 | ~1500 | ~2 | [5] |

| 25 | ~400 | ~3000 | ~4 | [5] |

| 50 | ~800 | ~6000 | ~4 | [5] |

Table 3: Clinical Pharmacokinetics of this compound (Phase I, Single Dose)

| Dose (mg) | Cmax (ng/mL, mean) | AUC(0-t) (ng·h/mL, mean) | Tmax (h, median) | Reference |

| 1 | 1.9 | 15.3 | 4.0 | [3] |

| 2 | 4.2 | 41.8 | 4.0 | [3] |

| 4 | 7.5 | 92.5 | 4.0 | [3] |

| 8 | 15.6 | 213.5 | 4.0 | [3] |

| 15 | 32.8 | 496.5 | 4.0 | [3] |

| 30 | 66.4 | 1145 | 4.0 | [3] |

| 60 | 142.5 | 2690 | 4.0 | [3] |

| 100 | 250.5 | 5065 | 4.0 | [3] |

| 140 | 363.5 | 7415 | 4.0 | [3] |

| 180 | 433 | 9180 | 4.0 | [3] |

Experimental Protocols

Detailed methodologies for key experiments cited in the preclinical evaluation of this compound are provided below.

Cell-Free Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against a panel of purified protein kinases.

Methodology:

-

The inhibitory activities of this compound against 93 purified recombinant protein kinases were examined using an Off-Chip Mobility Shift Assay (Carna Biosciences, Inc.).[1][8]

-

A DMSO solution of this compound was mixed with the enzyme, substrate, ATP, and necessary metals (e.g., magnesium, calcium, or manganese) in an appropriate buffer for each specific kinase.[8]

-

The kinase reactions were allowed to proceed for a defined period at a controlled temperature.

-

The reaction products were then separated and quantified using the mobility shift assay technology.

-

IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis of FGFR Phosphorylation

Objective: To assess the inhibitory effect of this compound on FGFR phosphorylation in a cellular context.

Methodology:

-

Cell Culture and Treatment: SNU-16 human gastric cancer cells, which harbor an amplification of the FGFR2 gene, were cultured in appropriate media.[9] Cells were treated with varying concentrations of this compound succinate for 4 hours.[9]

-

Cell Lysis: Following treatment, cells were washed with ice-cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: The total protein concentration of the cell lysates was determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane was blocked with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

-

The membrane was incubated with a primary antibody specific for phospho-FGFR (p-FGFR; Y653/654).[9] An antibody against total FGFR2 was used as a loading control.[9]

-

After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[8]

-

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The intensity of the bands was quantified using densitometry software, and the IC50 value for the inhibition of FGFR phosphorylation was calculated.[9]

SNU-16 Xenograft Model for In Vivo Antitumor Activity

Objective: To evaluate the in vivo antitumor efficacy of this compound in a mouse model of human gastric cancer.

Methodology:

-

Cell Preparation and Implantation: SNU-16 human gastric cancer cells were cultured, harvested, and resuspended in a mixture of culture medium and Matrigel.[1] Approximately 1 x 10^6 to 1 x 10^7 cells were subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).[10][11]

-

Tumor Growth and Grouping: Tumors were allowed to grow to a palpable size (e.g., 100-200 mm³).[11] Mice were then randomized into treatment and vehicle control groups.

-

Drug Administration: this compound succinate was administered orally once daily at various doses (e.g., 6.25, 12.5, 25, and 50 mg/kg) for a specified period (e.g., 14 days).[1] The vehicle control group received the same formulation without the active compound.

-

Monitoring: Tumor volume and body weight were measured regularly (e.g., two to three times per week).[1][11] Tumor volume was calculated using the formula: (length × width²) / 2.

-

Pharmacodynamic Analysis: At the end of the study, or at specified time points, tumor tissues and plasma samples were collected for the analysis of FGFR phosphorylation (as described in the Western Blot protocol) and this compound concentration, respectively.[5]

-

Statistical Analysis: The differences in tumor growth between the treated and vehicle control groups were analyzed using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).[1]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the FGFR signaling pathway targeted by this compound and a typical experimental workflow for its evaluation.

Caption: FGFR Signaling Pathway and the inhibitory action of this compound.

Caption: A typical preclinical to clinical evaluation workflow for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. First‐in‐human phase I study of this compound, a novel selective fibroblast growth factor receptor inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. SNU-16 Xenograft Model | Xenograft Services [xenograft.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. SNU-16 Xenograft Model - Altogen Labs [altogenlabs.com]

- 11. A novel small molecule RK-019 inhibits FGFR2-amplification gastric cancer cell proliferation and induces apoptosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Tasurgratinib: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tasurgratinib (formerly known as E7090), developed by Eisai Co., Ltd., is an orally active, small-molecule inhibitor of fibroblast growth factor receptors (FGFRs) 1, 2, and 3.[1][2][3][4] It represents a significant advancement in the targeted therapy of cancers harboring FGFR genetic alterations. This technical guide provides an in-depth overview of the discovery, preclinical development, and clinical evaluation of tasurgratinib, with a focus on its mechanism of action, anti-tumor activity, and key experimental methodologies. Tasurgratinib recently received its first approval in Japan for the treatment of unresectable biliary tract cancer with FGFR2 gene fusion that has progressed after chemotherapy.[1][2][5]

Discovery and Mechanism of Action

Discovered at Eisai's Tsukuba Research Laboratories, tasurgratinib is a novel tyrosine kinase inhibitor.[3][6][7] A key distinguishing feature of tasurgratinib is its unique binding mode to the FGFR kinase domain. Co-crystal structure analysis with FGFR1 revealed that tasurgratinib binds to both the ATP-binding site and a neighboring allosteric region, adopting an Asp-Phe-Gly (DFG)-"in" conformation.[8][9][10] This "Type V" binding mode, characterized by rapid association and slow dissociation kinetics, is believed to contribute to its potent and selective inhibitory activity.[6]

Signaling Pathway

Tasurgratinib exerts its anti-tumor effects by inhibiting the FGFR signaling pathway. Aberrant FGFR signaling, driven by gene fusions, mutations, or amplifications, is a known driver of cell proliferation, survival, migration, and angiogenesis in various cancers.[3][6] By blocking the kinase activity of FGFR1, 2, and 3, tasurgratinib effectively downregulates downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. eisaimedicalinformation.com [eisaimedicalinformation.com]

- 3. Tasurgratinib (this compound) for cholangiocarcinoma with fibroblast growth factor receptor 2 fusions/rearrangements: a multicenter, open-label, Phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ANTICANCER AGENT âTASFYGO® TABLETS 35mgâ (TASURGRATINIB SUCCINATE) LAUNCHED IN JAPAN FOR BILIARY TRACT CANCER WITH FGFR2 GENE FUSION OR REARRANGEMENTS | News Releaseï¼2024 | Eisai Co., Ltd. [eisai.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 8. Study to Evaluate the Pharmacokinetics (PK) of this compound (Herein Referred to as Tasurgratinib) and Its Metabolite in Participants With Mild and Moderate Hepatic Impairment Compared to Healthy Participants | Clinical Research Trial Listing [centerwatch.com]

- 9. Antitumor Activity of Tasurgratinib as an Orally Available FGFR1-3 Inhibitor in Cholangiocarcinoma Models With FGFR2-fusion | Anticancer Research [ar.iiarjournals.org]

- 10. researchgate.net [researchgate.net]

E7090 (Tasurgratinib): A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

E7090, also known as Tasurgratinib, is a potent and selective, orally available small-molecule inhibitor of the Fibroblast Growth Factor Receptors (FGFRs) 1, 2, and 3.[1][2][3][4] Aberrant FGFR signaling is a key driver in various malignancies, making it a compelling target for cancer therapy.[3][5] this compound has demonstrated significant antitumor activity in preclinical models and is currently under investigation in clinical trials for the treatment of advanced solid tumors harboring FGFR gene alterations.[1][6][7] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound.

Chemical Structure and Properties

This compound is chemically described as 5-({2-[({4-[1-(2-Hydroxyethyl)piperidin-4-yl]phenyl}carbonyl)amino]pyridin-4-yl}oxy)-6-(2-methoxyethoxy)-N-methyl-1H-indole-1-carboxamide.[1][8] The compound is also referred to by its International Nonproprietary Name (INN), Tasurgratinib.[9][10]

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 5-[2-[[4-[1-(2-hydroxyethyl)piperidin-4-yl]benzoyl]amino]pyridin-4-yl]oxy-6-(2-methoxyethoxy)-N-methylindole-1-carboxamide[9][10] |

| Synonyms | This compound, E-7090, Tasurgratinib[8][10] |

| CAS Number | 1622204-21-0[8] |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C32H37N5O6[8] |

| Molecular Weight | 587.67 g/mol [8] |

| Appearance | This compound is typically used in its succinate salt form for in vitro and in vivo studies.[1] |

Mechanism of Action

This compound is a selective inhibitor of the tyrosine kinase activity of FGFR1, 2, and 3.[8] Upon administration, it interferes with the binding of fibroblast growth factors (FGF) to their receptors, thereby inhibiting FGFR-mediated signaling pathways.[10][11] This disruption leads to the suppression of tumor cell proliferation and the induction of apoptosis in cancer cells that have an overactive FGFR signaling pathway.[10][11] Kinetic analysis of its interaction with FGFR1 suggests that this compound has a mode of action similar to type V kinase inhibitors.[8][9]

FGFR Signaling Pathway Inhibition

The binding of FGF ligands to FGFRs triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activates downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation. This compound effectively blocks the initial phosphorylation of FGFR, consequently inhibiting the activation of downstream signaling molecules such as FRS2α, ERK1/2, and AKT.[1]

In Vitro Activity

This compound demonstrates potent and selective inhibitory activity against FGFR1, 2, and 3 in both cell-free and cell-based assays.

Kinase Inhibition

| Target Kinase | IC50 (nM) |

| FGFR1 | 0.71[2][4] |

| FGFR2 | 0.50[2][4] |

| FGFR3 | 1.2[2][4] |

| FGFR4 | 120[2][4] |

Cellular Activity

| Cell Line | Assay | IC50 (nM) |

| SNU-16 (Gastric Cancer, FGFR2 amplified) | FGFR Phosphorylation | 1.2[1][12] |

| SNU-16 (Gastric Cancer, FGFR2 amplified) | Cell Proliferation | 5.7[1] |

| SNU-16 (Gastric Cancer, FGFR2 amplified) | Cell Growth | 3[2] |

Experimental Protocols

The following are summaries of key experimental methodologies used to characterize the activity of this compound.

Cell-Free Kinase Inhibition Assay

The inhibitory activity of this compound against a panel of kinases is determined using a cell-free enzymatic assay. This typically involves incubating the purified kinase domain of the target receptor with a substrate (e.g., a synthetic peptide) and ATP in the presence of varying concentrations of the inhibitor. The extent of substrate phosphorylation is then quantified, often using methods like radioisotope incorporation or fluorescence-based detection, to calculate the IC50 value.

Cell Proliferation Assay

The antiproliferative effect of this compound is assessed in cancer cell lines with known FGFR alterations. Cells are seeded in multi-well plates and treated with a range of this compound concentrations for a specified period (e.g., 72 hours). Cell viability is then measured using a colorimetric or fluorometric assay, such as the Cell Counting Kit-8, which quantifies the number of viable cells. The IC50 value, representing the concentration of this compound that inhibits cell growth by 50%, is then calculated.[13]

Western Blot Analysis for Signaling Pathway Inhibition

To confirm the mechanism of action at a cellular level, western blotting is employed. Cancer cells are treated with different concentrations of this compound for a defined time. Subsequently, cells are lysed, and the total protein is extracted. Proteins from the lysates are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies against phosphorylated and total forms of FGFR and its downstream signaling proteins (e.g., FRS2α, ERK1/2, AKT). The band intensities are quantified to determine the dose-dependent inhibitory effect of this compound on the signaling pathway.[1][14]

In Vivo Antitumor Activity

This compound has demonstrated significant antitumor efficacy in mouse xenograft models. In a study using a subcutaneous xenograft model of SNU-16 human gastric cancer, oral administration of this compound succinate led to a dose-dependent inhibition of tumor growth without causing severe weight loss in the animals.[1]

Clinical Development

This compound (Tasurgratinib) is currently being evaluated in clinical trials for the treatment of patients with advanced solid tumors harboring FGFR gene alterations.[6][7] A first-in-human Phase I study in Japan established a manageable safety profile and determined the recommended dose for further studies.[6][15] Phase II trials are ongoing to further assess the efficacy and safety of this compound in various cancer types with specific FGFR abnormalities.[5][7][16] Recent studies are also exploring its potential in combination with other therapies, such as endocrine therapies for breast cancer.[17]

Conclusion

This compound (Tasurgratinib) is a promising, potent, and selective inhibitor of FGFR1, 2, and 3 with a well-defined mechanism of action. Its demonstrated preclinical efficacy and manageable safety profile in early clinical trials highlight its potential as a valuable therapeutic agent for patients with cancers driven by aberrant FGFR signaling. Ongoing clinical investigations will further elucidate its role in the landscape of targeted cancer therapies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, a Novel Selective Inhibitor of Fibroblast Growth Factor Receptors, Displays Potent Antitumor Activity and Prolongs Survival in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tasurgratinib (this compound) | FGFR1-3 inhibitor | Probechem Biochemicals [probechem.com]

- 5. A multicenter investigator-initiated Phase 2 trial of this compound in patients with advanced or recurrent solid tumor with fibroblast growth factor receptor (FGFR) gene alteration: FORTUNE trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. First‐in‐human phase I study of this compound, a novel selective fibroblast growth factor receptor inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A multicenter investigator-initiated Phase 2 trial of this compound in patients with advanced or recurrent solid tumor with fibroblast growth factor receptor (FGFR) gene alteration: FORTUNE trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tasurgratinib | CAS 1622204-21-0 | Sun-shinechem [sun-shinechem.com]

- 9. tasurgratinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. Tasurgratinib | C32H37N5O6 | CID 78323434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Facebook [cancer.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. First-in-human phase I study of this compound, a novel selective fibroblast growth factor receptor inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ACT-1 Multicenter investigator-initiated registration-directed Phase 2 study of this compound in subjects with advanced or recurrent solid tumors with fibroblast growth factor receptor (FGFR) gene alteration: FORTUNE trial - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ascopubs.org [ascopubs.org]

E7090 (Tasurgratinib): A Technical Guide to FGFR Genetic Alterations and Therapeutic Sensitivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and survival.[1][2] Genetic alterations in FGFR genes, including amplifications, fusions, and mutations, can lead to aberrant signaling and contribute to the development and progression of various cancers.[2][3] E7090, also known as tasurgratinib, is a potent and selective oral inhibitor of FGFR1, 2, and 3.[4][5] This technical guide provides an in-depth overview of the FGFR genetic alterations sensitive to this compound, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of key biological processes.

Mechanism of Action and Preclinical Efficacy

This compound exhibits its antitumor activity by selectively inhibiting the tyrosine kinase activity of FGFR1, 2, and 3.[5] This inhibition blocks the phosphorylation of FGFR and downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, thereby suppressing tumor cell growth and survival.[6][7] Preclinical studies have demonstrated the potent and selective activity of this compound against cancer cells harboring various FGFR genetic alterations.

In Vitro Kinase and Cell Proliferation Inhibition

This compound has shown potent inhibitory activity against the enzymatic functions of FGFR1, 2, and 3, with significantly less activity against FGFR4.[6] The IC50 values, which represent the concentration of the drug required to inhibit 50% of the target's activity, highlight the selectivity of this compound.

| Target Kinase | IC50 (nmol/L) |

| FGFR1 | 0.71[6] |

| FGFR2 | 0.50[6] |

| FGFR3 | 1.2[6] |

| FGFR4 | 120[6] |

| FGFR3 (K650E) | 3.1[6] |

| FGFR3 (K650M) | 16[6] |

| Table 1: In vitro kinase inhibitory activity of this compound against wild-type and mutated FGFRs. |

The antiproliferative effects of this compound have been evaluated in a panel of human cancer cell lines with diverse FGFR alterations. Cell lines with FGFR amplifications, fusions, or mutations demonstrated high sensitivity to this compound.

| Cell Line | Cancer Type | FGFR Alteration | IC50 (nmol/L) |

| SNU-16 | Gastric | FGFR2 Amplification | 5.7[6] |

| AN3 CA | Endometrial | FGFR2 Mutation | 2.0 |

| MFM-223 | Breast | FGFR2 Amplification | 4.9 |

| RT-112/84 | Bladder | FGFR3 Fusion | 12 |

| KMS-11 | Myeloma | FGFR3 Fusion | 23 |

| NCI-H1581 | Lung | FGFR1 Amplification | 31 |

| Table 2: Antiproliferative activity of this compound in cancer cell lines with various FGFR genetic alterations.[6] |

In Vivo Xenograft Models

The antitumor efficacy of this compound has been confirmed in mouse xenograft models using human cancer cell lines. In a study with the SNU-16 gastric cancer cell line (FGFR2 amplification), oral administration of this compound led to a significant, dose-dependent inhibition of tumor growth.[6]

| Treatment Group | Dose (mg/kg, once daily) | Tumor Growth Inhibition (%) |

| Vehicle | - | 0 |

| This compound | 6.25 | Significant Inhibition |

| This compound | 12.5 | Significant Inhibition |

| This compound | 25 | Significant Inhibition |

| This compound | 50 | Significant Inhibition |

| Table 3: In vivo antitumor activity of this compound in an SNU-16 xenograft model.[6] |

Clinical Efficacy of this compound (Tasurgratinib)

Clinical trials have evaluated the safety and efficacy of tasurgratinib in patients with advanced solid tumors harboring FGFR alterations. The results demonstrate clinically meaningful responses in patients with specific FGFR fusions and mutations.

Phase 2 FORTUNE Study

The FORTUNE study, a phase 2 basket trial, assessed the efficacy of tasurgratinib in patients with advanced solid tumors with various FGFR gene alterations. Patients were enrolled into different groups based on the type of alteration.

| Group | FGFR Alteration Type | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) |

| A | FGFR1 Fusions | 20.0% | 2.5 |

| B | FGFR2/3 Mutations (selected by MANO method) | 20.0% | 7.2 |

| C | FGFR2/3 Fusions/Amplifications | 6.7% | 2.2 |

| D | Other FGFR Alterations | Not evaluable | 5.7 |

| Table 4: Efficacy of tasurgratinib in the Phase 2 FORTUNE study.[8] |

Phase 2 Study in Cholangiocarcinoma

A pivotal phase 2 study investigated tasurgratinib in patients with cholangiocarcinoma (CCA) harboring FGFR2 gene fusions who had received at least one prior chemotherapy regimen.

| Efficacy Endpoint | Value |

| Objective Response Rate (ORR) | 30.2%[9][10] |

| Disease Control Rate (DCR) | 79%[10] |

| Median Progression-Free Survival (PFS) | 5.4 months[9][10] |

| Median Overall Survival (OS) | 13.1 months[9][10] |

| Table 5: Efficacy of tasurgratinib in patients with FGFR2 fusion-positive cholangiocarcinoma. |

Signaling Pathways and Experimental Workflows

FGFR Signaling Pathway Inhibition by this compound

Upon binding of a fibroblast growth factor (FGF) ligand, FGFRs dimerize and undergo autophosphorylation, leading to the activation of downstream signaling cascades. The two primary pathways are the RAS/MAPK pathway, which regulates cell proliferation and differentiation, and the PI3K/AKT pathway, which is crucial for cell survival.[1][2][4] this compound effectively blocks these pathways by inhibiting the initial FGFR phosphorylation event.

Caption: FGFR Signaling Pathway and Inhibition by this compound.

MANO Method for High-Throughput Functional Evaluation

The "mixed-all-nominated-mutants-in-one" (MANO) method is a high-throughput assay used to assess the transforming potential and drug sensitivity of various gene variants, including those in FGFRs.[11][12][13] This method allows for the rapid screening of numerous mutations to identify those that are oncogenic and to determine their sensitivity to targeted inhibitors like this compound.

Caption: Workflow of the MANO Method for FGFR Variants.

Experimental Protocols

Cell-Free Kinase Inhibition Assay

This assay evaluates the direct inhibitory effect of this compound on the enzymatic activity of purified FGFR kinases.

-

Materials: Purified recombinant FGFR1, 2, and 3 kinase domains, ATP, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and this compound.

-

Method:

-

Prepare a reaction mixture containing the FGFR kinase, substrate, and varying concentrations of this compound in a kinase buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.

-

Terminate the reaction.

-

Quantify the amount of phosphorylated substrate using methods such as ADP-Glo™ Kinase Assay, HTRF, or ELISA.[14][15][16]

-

Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

Cell Proliferation Assay

This assay measures the effect of this compound on the growth of cancer cell lines.

-

Materials: Human cancer cell lines with known FGFR alterations, cell culture medium, fetal bovine serum (FBS), and this compound.

-

Method:

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Assess cell viability using a reagent such as Cell Counting Kit-8, MTS, or resazurin.

-

Measure the absorbance or fluorescence, which is proportional to the number of viable cells.

-

Calculate the IC50 values for cell growth inhibition.[6]

-

In Vitro Signal Inhibition Analysis (Western Blotting)

This technique is used to detect the phosphorylation status of FGFR and its downstream signaling proteins in cells treated with this compound.

-

Materials: Cancer cell lines, cell lysis buffer, primary antibodies against phospho-FGFR, total FGFR, phospho-ERK, total ERK, phospho-AKT, and total AKT, and secondary antibodies.

-

Method:

-

Culture the cells and treat them with different concentrations of this compound for a defined time (e.g., 4 hours).

-

Lyse the cells to extract total proteins.

-

Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with specific primary antibodies overnight.

-

Wash the membrane and incubate with a corresponding secondary antibody.

-

Visualize the protein bands using a chemiluminescence detection system.

-

Quantify the band intensities to determine the extent of phosphorylation inhibition.[6]

-

Mouse Subcutaneous Xenograft Model

This in vivo model assesses the antitumor activity of this compound in a living organism.

-

Materials: Immunocompromised mice (e.g., nude mice), human cancer cell lines, and this compound formulated for oral administration.

-

Method:

-

Inject cancer cells subcutaneously into the flank of the mice.

-

Allow the tumors to grow to a palpable size.

-

Randomize the mice into treatment and control (vehicle) groups.

-

Administer this compound or vehicle orally once daily for a specified period (e.g., 14 days).

-

Measure tumor volume and mouse body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

-

Compare the tumor growth between the treated and control groups to evaluate efficacy.[6]

-

References

- 1. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Fibroblast growth factor (FGF) signaling in development and skeletal diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. First‐in‐human phase I study of this compound, a novel selective fibroblast growth factor receptor inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ascopubs.org [ascopubs.org]

- 9. Tasurgratinib for Patients With FGFR2 Gene Fusion–Positive CCA: A Phase 2 Study | CCA News Online [ccanewsonline.com]

- 10. Pivotal single-arm, phase 2 trial of tasurgratinib for patients with fibroblast growth factor receptor (FGFR)-2 gene fusion-positive cholangiocarcinoma (CCA). - ASCO [asco.org]

- 11. Comprehensive functional evaluation of variants of fibroblast growth factor receptor genes in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comprehensive functional evaluation of variants of fibroblast growth factor receptor genes in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A multicenter investigator-initiated Phase 2 trial of this compound in patients with advanced or recurrent solid tumor with fibroblast growth factor receptor (FGFR) gene alteration: FORTUNE trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. promega.com [promega.com]

- 15. promega.com [promega.com]

- 16. resources.revvity.com [resources.revvity.com]

E7090 (Tasurgratinib): A Technical Guide for Cholangiocarcinoma Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholangiocarcinoma (CCA), a malignancy of the biliary tract, presents a significant therapeutic challenge, particularly in its advanced stages. A subset of intrahepatic cholangiocarcinoma (iCCA) is characterized by alterations in the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, most notably FGFR2 gene fusions. These genetic aberrations have emerged as key therapeutic targets. E7090, also known as tasurgratinib, is a potent and selective, orally available tyrosine kinase inhibitor of FGFR1, 2, and 3. This technical guide provides an in-depth overview of this compound for researchers and drug development professionals, summarizing its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study in the context of cholangiocarcinoma.

Mechanism of Action: Targeting the Aberrant FGFR Signaling Pathway

This compound exerts its antitumor activity by selectively inhibiting FGFR1, 2, and 3. In cholangiocarcinoma, the primary target is the constitutively activated FGFR2 fusion protein, which drives oncogenic signaling. The binding of this compound to the ATP-binding pocket of the FGFR kinase domain blocks its phosphorylation and subsequent activation of downstream signaling cascades. Key pathways inhibited by this compound include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway, which are crucial for tumor cell proliferation, survival, and angiogenesis. Preclinical studies have demonstrated that this compound effectively reduces the activation of MAPK and STAT3 signaling in cells harboring FGFR2 fusions[1].

Preclinical Data

The antitumor activity of this compound has been demonstrated in various preclinical models of cholangiocarcinoma harboring FGFR2 fusions.

In Vitro Activity

This compound has shown potent inhibitory activity against the growth of cholangiocarcinoma cells with different FGFR2 fusion partners in soft agar colony formation assays[1].

| Cell Line (FGFR2 Fusion Partner) | IC50 (nmol/L) |

| NIH3T3 (FGFR2-AHCYL1) | 0.9 - 17.3 |

| NIH3T3 (FGFR2-BICC1 type 1) | 0.9 - 17.3 |

| NIH3T3 (FGFR2-BICC1 type 2) | 0.9 - 17.3 |

| NIH3T3 (FGFR2-TXLNA) | 0.9 - 17.3 |

| NIH3T3 (FGFR2-KCTD1) | 0.9 - 17.3 |

In Vivo Activity

Oral administration of this compound led to significant, dose-dependent tumor growth inhibition in mouse xenograft models, including a patient-derived xenograft (PDX) model of human cholangiocarcinoma with an FGFR2-BICC1 fusion[1].

| Model | Dose (mg/kg) | Tumor Growth Inhibition |

| FGFR2-BICC1 type 2 expressing cells | 12.5, 25, 50 | Significant inhibition |

| FGFR2-TXLNA expressing cells | 12.5, 25, 50 | Significant inhibition |

| FGFR2-KCTD1 expressing cells | 12.5, 25, 50 | Significant inhibition |

| PDX model (FGFR2-BICC1) | 50 | >50% tumor regression |

Clinical Data

The efficacy and safety of this compound (tasurgratinib) have been evaluated in clinical trials involving patients with advanced cholangiocarcinoma harboring FGFR2 gene fusions.

Phase I Study

A first-in-human Phase I study established a manageable safety profile for this compound and determined the recommended Phase II dose to be 140 mg once daily[2]. In the expansion cohort of this study, promising clinical activity was observed in patients with FGFR2 fusion-positive cholangiocarcinoma[2][3].

| Patient Cohort | Number of Patients | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) |

| CCA with FGFR2 fusion | 6 | 83.3% (5 patients) | 100% | 8.3 months |

Phase II Study (NCT04238715)

A pivotal, multicenter, open-label, single-arm Phase II study evaluated the efficacy and safety of tasurgratinib (140 mg daily) in Japanese and Chinese patients with unresectable, advanced, or metastatic cholangiocarcinoma with FGFR2 fusions or rearrangements who had received at least one prior gemcitabine-based chemotherapy regimen[4][5][6]. The primary endpoint was the objective response rate (ORR).

| Efficacy Endpoint | Result | 95% Confidence Interval |

| Objective Response Rate (ORR) | 30.2% | 19.2% - 43.0% |

| Disease Control Rate (DCR) | 79.4% | 67.3% - 88.5% |

| Median Duration of Response (DoR) | 5.6 months | 3.7 - 9.3 months |

| Median Progression-Free Survival (PFS) | 5.4 months | 3.7 - 5.6 months |

| Median Overall Survival (OS) | 13.1 months | 10.8 - 17.4 months |

Safety Profile

Tasurgratinib demonstrated a manageable safety profile consistent with the known pharmacological class of FGFR inhibitors[4][5][6].

| Adverse Event (AE) Category | Percentage of Patients |

| Any Treatment-Related AE | 97% |

| Grade ≥3 Treatment-Related AEs | 29% |

| Most Common Treatment-Related AE (any grade) | Hyperphosphatemia (81.0%) |

| Most Common Grade ≥3 Treatment-Related AEs | Increased lipase (6.3%), Hyperphosphatemia (4.8%) |

| Fatal AEs (none considered treatment-related) | 6% |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are protocols for key experiments cited in the evaluation of this compound.

Soft Agar Colony Formation Assay

This assay assesses the anchorage-independent growth of cancer cells, a hallmark of malignant transformation.

Materials:

-

Base agar solution (e.g., 0.6% agar in complete culture medium)

-

Top agar solution (e.g., 0.3% agar in complete culture medium)

-

Cholangiocarcinoma cells harboring FGFR2 fusions

-

This compound (tasurgratinib) at various concentrations

-

6-well plates

-

Incubator (37°C, 5% CO2)

-

Microscope for colony counting

Procedure:

-

Prepare the base agar layer by adding the 0.6% agar solution to each well of a 6-well plate and allow it to solidify.

-

Harvest and count the cholangiocarcinoma cells.

-

Resuspend the cells in the 0.3% top agar solution at a desired density (e.g., 5,000 cells/well).

-

Add the cell-agar suspension on top of the solidified base layer.

-

Allow the top layer to solidify.

-

Add complete culture medium containing this compound at various concentrations to each well.

-

Incubate the plates for 2-3 weeks, replacing the medium with fresh this compound-containing medium every 2-3 days.

-

Stain the colonies with crystal violet and count them under a microscope.

-

Calculate the IC50 value, which is the concentration of this compound that inhibits colony formation by 50%.

Patient-Derived Xenograft (PDX) Model

PDX models are valuable for in vivo efficacy studies as they closely recapitulate the characteristics of the original patient tumor.

Materials:

-

Immunodeficient mice (e.g., NOD-scid or NSG)

-

Fresh tumor tissue from a cholangiocarcinoma patient with a confirmed FGFR2 fusion

-

Surgical tools

-

Matrigel (optional)

-

This compound (tasurgratinib) formulated for oral administration

-

Calipers for tumor measurement

Procedure:

-

Obtain fresh tumor tissue from a patient with FGFR2 fusion-positive cholangiocarcinoma under sterile conditions.

-

Mechanically mince the tumor tissue into small fragments (1-2 mm³).

-

Implant the tumor fragments subcutaneously into the flank of the immunodeficient mice, with or without Matrigel.

-

Monitor the mice for tumor growth.

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound orally to the treatment group at the desired doses and schedule. The control group receives the vehicle.

-

Measure the tumor volume with calipers at regular intervals (e.g., twice a week).

-

Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Western Blotting for Phosphorylated Proteins

This technique is used to assess the phosphorylation status of FGFR and its downstream signaling proteins.

Materials:

-

Cholangiocarcinoma cells with FGFR2 fusions

-

This compound (tasurgratinib)

-

Lysis buffer containing protease and phosphatase inhibitors

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-phospho-FGFR, anti-total-FGFR, anti-phospho-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture the cholangiocarcinoma cells and treat them with this compound at various concentrations for the desired time.

-

Lyse the cells in lysis buffer on ice.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Detect the signal using an imaging system.

-

Analyze the band intensities to determine the levels of phosphorylated and total proteins.

Fluorescence In Situ Hybridization (FISH) for FGFR2 Gene Rearrangements

FISH is a cytogenetic technique used to detect and localize specific DNA sequences on chromosomes, and it is a key method for identifying FGFR2 gene rearrangements in tumor samples.

Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections

-

FISH probe for the FGFR2 gene (break-apart probe)

-

Pre-treatment reagents (e.g., deparaffinization solutions, protease)

-

Hybridization buffer

-

Wash buffers

-

DAPI counterstain

-

Fluorescence microscope with appropriate filters

Procedure:

-

Cut thin sections (4-5 µm) from the FFPE tumor block and mount them on slides.

-

Deparaffinize and rehydrate the tissue sections.

-

Perform antigen retrieval and protease digestion to unmask the target DNA.

-

Denature the DNA in the tissue section and the FISH probe.

-

Apply the FISH probe to the tissue section and hybridize overnight in a humidified chamber.

-

Perform post-hybridization washes to remove unbound probe.

-

Counterstain the nuclei with DAPI.

-

Analyze the slides under a fluorescence microscope. In a normal cell, the two fluorescent signals from the break-apart probe will appear as a single fused signal. In a cell with an FGFR2 rearrangement, the signals will be split apart.

-

Score a sufficient number of tumor cell nuclei to determine the percentage of cells with the rearrangement.

Clinical Trial Assessment Criteria

RECIST 1.1

The Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1 is a standardized set of rules for assessing tumor response in clinical trials.

-

Target Lesions: Up to 5 measurable lesions in total, with a maximum of 2 per organ.

-

Complete Response (CR): Disappearance of all target lesions.

-

Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions.

-

Progressive Disease (PD): At least a 20% increase in the sum of diameters of target lesions from the nadir.

-

Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.

CTCAE v4.03

The Common Terminology Criteria for Adverse Events (CTCAE) version 4.03 is a standardized system for grading the severity of adverse events in cancer clinical trials.

-

Grade 1: Mild; asymptomatic or mild symptoms.

-

Grade 2: Moderate; minimal, local, or noninvasive intervention indicated.

-

Grade 3: Severe or medically significant but not immediately life-threatening; hospitalization indicated.

-

Grade 4: Life-threatening consequences; urgent intervention indicated.

-

Grade 5: Death related to the adverse event.

Conclusion

This compound (tasurgratinib) has demonstrated significant antitumor activity and a manageable safety profile in patients with advanced cholangiocarcinoma harboring FGFR2 fusions. Its selective mechanism of action, coupled with promising preclinical and clinical data, positions it as a valuable therapeutic option for this patient population. This technical guide provides a comprehensive resource for researchers and clinicians working to further understand and utilize this compound in the fight against cholangiocarcinoma. The provided experimental protocols offer a foundation for continued research into the efficacy and mechanisms of this targeted therapy.

References

- 1. mediantechnologies.com [mediantechnologies.com]

- 2. The Radiology Assistant : RECIST 1.1 - the basics [radiologyassistant.nl]

- 3. evs.nci.nih.gov [evs.nci.nih.gov]

- 4. project.eortc.org [project.eortc.org]

- 5. New response evaluation criteria in solid tumours: revised RECIST guideline (version 1.1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. radiopaedia.org [radiopaedia.org]

Tasurgratinib in Gastric Cancer Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of tasurgratinib (formerly known as E7090) in gastric cancer models. Tasurgratinib is a potent and selective oral inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, and 3.[1][2] Aberrant FGFR signaling, often driven by gene amplification, is a key oncogenic driver in a subset of gastric cancers, making it a promising therapeutic target.[2][3] Preclinical studies have demonstrated tasurgratinib's significant antitumor activity in gastric cancer models harboring FGFR2 gene amplification.[4]

Core Mechanism of Action: FGFR Signaling Inhibition

Tasurgratinib exerts its therapeutic effect by inhibiting the FGFR signaling pathway.[5] In gastric cancer, amplification of the FGFR2 gene leads to overexpression and constitutive activation of the FGFR2 receptor tyrosine kinase.[6] This triggers downstream signaling cascades, including the Ras-Raf-MAPK and PI3K-Akt pathways, which are crucial for cell proliferation, survival, and migration.[3][7] Tasurgratinib selectively binds to and inhibits the kinase activity of FGFRs, thereby blocking these downstream signals and suppressing tumor growth.[4][5]

Quantitative Data Summary

The preclinical efficacy of tasurgratinib has been quantified in various assays, primarily utilizing the SNU-16 human gastric cancer cell line, which is characterized by high FGFR2 gene amplification.[4][6]

In Vitro Activity

| Cell Line | Genetic Alteration | Assay | IC50 Value | Reference |

| SNU-16 | FGFR2 Amplification | FGFR Phosphorylation | 1.2 nmol/L | [4] |

| SNU-16 | FGFR2 Amplification | Cell Proliferation | <100 nmol/L | [4] |

In Vivo Antitumor Activity

The antitumor activity of tasurgratinib was evaluated in a subcutaneous xenograft model using the SNU-16 cell line.[4]

| Animal Model | Cell Line | Treatment | Dosage | Tumor Growth Inhibition | Reference |